REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][C:4]2[C:9]([CH:10]([C:14]3[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22]CC4C=CC=CC=4)=[C:16]([Br:30])[CH:15]=3)[C:11]=1[C:12]#[N:13])=[CH:8][CH:7]=[C:6]1[CH:31]=[CH:32][CH:33]=[CH:34][C:5]=21.Cl>C(O)(=O)C.O>[NH2:1][C:2]1[O:3][C:4]2[C:9]([CH:10]([C:14]3[CH:19]=[C:18]([O:20][CH3:21])[C:17]([OH:22])=[C:16]([Br:30])[CH:15]=3)[C:11]=1[C:12]#[N:13])=[CH:8][CH:7]=[C:6]1[CH:31]=[CH:32][CH:33]=[CH:34][C:5]=21
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Name
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2-Amino-4-(4-benzyloxy-3-bromo-5-methoxy-phenyl)-4H-benzo[h]chromene-3-carbonitrile
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1OC2=C3C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OCC1=CC=CC=C1)Br)C=CC=C3
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
under vigorous stirring at room temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred further at room temperature until the reaction
|
Type
|
STIRRING
|
Details
|
stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
thus formed solids were separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum (1.61 g, 3.8 mmol, 97.8%)
|
Name
|
|
Type
|
|
Smiles
|
NC=1OC2=C3C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)O)Br)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |